N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride
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Overview
Description
N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C7H16N2O2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(3-Piperidinyl)ethanesulfonamide: A closely related compound with similar chemical properties.
Piperidine derivatives: Other derivatives of piperidine, such as piperidinones and spiropiperidines, share some chemical characteristics but differ in their specific applications and effects
Uniqueness: N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is unique due to its specific combination of the piperidine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2648946-29-4 |
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Molecular Formula |
C7H17ClN2O2S |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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